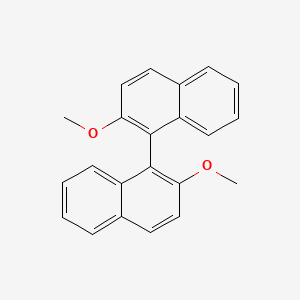

2,2'-Dimethoxy-1,1'-binaphthalene

Description

The exact mass of the compound 2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene is 314.130679813 g/mol and the complexity rating of the compound is 371. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['244962', '37210']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAADAKPADTRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952077 | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75685-01-7, 2960-93-2, 35294-28-1, 75640-87-8 | |

| Record name | NSC244962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2960-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 35294-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 75640-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Racemic 2,2'-Dimethoxy-1,1'-binaphthalene

This guide provides an in-depth exploration of the chemical synthesis of racemic 2,2'-dimethoxy-1,1'-binaphthalene, a crucial precursor and ligand in modern organic chemistry. The unique chiral structure of this molecule, arising from hindered rotation (atropisomerism) around the C1-C1' bond, makes its derivatives invaluable in asymmetric catalysis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the synthetic pathway, including mechanistic insights and field-proven experimental protocols.

Introduction: The Significance of Axially Chiral Binaphthyls

The 1,1'-binaphthyl scaffold is a cornerstone of asymmetric synthesis. The restricted rotation between the two naphthalene rings creates a stable chiral axis, leading to non-superimposable mirror images (atropisomers). While enantiomerically pure binaphthyl derivatives are celebrated for their role in inducing stereoselectivity, the synthesis of the racemic mixture is a fundamental and often necessary first step. Racemic this compound serves as a key intermediate for the synthesis of a wide array of chiral ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), after resolution and functionalization.[3][4]

The synthesis of racemic this compound is typically achieved in a two-step process:

-

Oxidative Coupling of 2-Naphthol: This step forms the core binaphthyl structure, yielding racemic 2,2'-dihydroxy-1,1'-binaphthalene (BINOL).

-

Methylation of BINOL: The hydroxyl groups of BINOL are then methylated to produce the target molecule.

This guide will dissect each of these stages, providing a robust theoretical framework alongside practical, actionable protocols.

Synthesis of Racemic 2,2'-Dihydroxy-1,1'-binaphthalene (BINOL) via Oxidative Coupling

The formation of the C-C bond between two 2-naphthol units is most commonly achieved through oxidative coupling. Various transition metal-based oxidants can facilitate this reaction, with iron(III) chloride (FeCl₃) being a widely used, efficient, and cost-effective choice.[5][6]

Mechanism of Ferric Chloride-Mediated Oxidative Coupling

The oxidative coupling of 2-naphthol with FeCl₃ is a redox reaction that proceeds through a radical mechanism.[7] Ferric chloride acts as a Lewis acid and a one-electron oxidant.[7] The key steps are as follows:

-

Formation of a Naphthoxy Radical: The iron(III) center coordinates to the hydroxyl group of 2-naphthol. This interaction facilitates the homolytic cleavage of the O-H bond, generating a naphthoxy radical and reducing Fe(III) to Fe(II).[7][8]

-

Radical Dimerization: The resulting naphthoxy radicals then couple to form the 1,1'-binaphthyl structure.[7] This dimerization is rapid and leads to the formation of the racemic mixture of BINOL.

-

Tautomerization: The initial coupled product is a diketone, which then undergoes tautomerization to yield the more stable aromatic diol, 2,2'-dihydroxy-1,1'-binaphthalene.

The overall process is a classic example of oxidative phenol coupling, a powerful tool for the construction of biaryl systems.[9]

Experimental Protocol for Racemic BINOL Synthesis

This protocol is adapted from established literature procedures for the oxidative coupling of 2-naphthol using ferric chloride.[4]

Materials:

-

2-Naphthol

-

Anhydrous Ferric Chloride (FeCl₃)

-

Methanol

-

Hydrochloric Acid (HCl), concentrated

-

Toluene

-

Deionized Water

Procedure:

-

Dissolution of 2-Naphthol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in a minimal amount of hot water.

-

Preparation of Ferric Chloride Solution: In a separate beaker, prepare a solution of ferric chloride in water.

-

Reaction Initiation: While stirring vigorously, add the ferric chloride solution dropwise to the hot 2-naphthol solution. An immediate color change and the formation of a precipitate should be observed.

-

Reaction Completion and Workup: After the addition is complete, continue stirring for an additional 30 minutes. Cool the reaction mixture to room temperature.

-

Isolation of Crude Product: Filter the precipitate and wash it thoroughly with deionized water to remove any remaining iron salts.

-

Purification: The crude product can be purified by recrystallization. A common solvent system for recrystallization is hot toluene. Dissolve the crude product in a minimal amount of boiling toluene, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by filtration and dry them under vacuum.

Data Presentation: Typical Reaction Parameters and Yields

| Parameter | Value | Reference |

| Reactant | 2-Naphthol | [4] |

| Oxidant | Ferric Chloride (FeCl₃) | [4][5] |

| Solvent | Water | [4] |

| Typical Yield | >90% | [5] |

| Purity | High after recrystallization | [4] |

Synthesis of Racemic this compound via Methylation

With racemic BINOL in hand, the next step is the methylation of the two hydroxyl groups. This is a standard ether synthesis, often accomplished using a methylating agent in the presence of a base.

Mechanism of Methylation

The methylation of BINOL is a classic Williamson ether synthesis. The mechanism involves the following steps:

-

Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), deprotonates the acidic phenolic hydroxyl groups of BINOL to form a binaphthoxide dianion.

-

Nucleophilic Substitution (Sₙ2): The resulting binaphthoxide, a potent nucleophile, attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide) in an Sₙ2 reaction. This displaces the leaving group (sulfate or iodide) and forms the desired ether linkage.

This two-step process is repeated for both hydroxyl groups to yield this compound.

Experimental Protocol for Methylation of Racemic BINOL

This protocol outlines a general procedure for the methylation of BINOL.

Materials:

-

Racemic 2,2'-dihydroxy-1,1'-binaphthalene (BINOL)

-

Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Diethyl Ether or Dichloromethane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine racemic BINOL, the chosen base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone).

-

Addition of Methylating Agent: While stirring, add the methylating agent (e.g., dimethyl sulfate) dropwise to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Workup: After cooling to room temperature, pour the reaction mixture into water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol).

Data Presentation: Key Reagents and Conditions

| Parameter | Reagent/Condition | Rationale | Reference |

| Substrate | Racemic BINOL | The diol precursor. | [10] |

| Methylating Agent | Dimethyl Sulfate or Methyl Iodide | Provides the methyl group. | [10] |

| Base | Potassium Carbonate or Sodium Hydroxide | Deprotonates the hydroxyl groups. | [10] |

| Solvent | Acetone or DMF | Provides a medium for the reaction. | [11] |

| Typical Yield | 75-95% | - | [10] |

Visualization of the Synthetic Workflow

The following diagrams illustrate the key transformations in the synthesis of racemic this compound.

Oxidative Coupling of 2-Naphthol

References

- 1. nbinno.com [nbinno.com]

- 2. Racemization barriers of 1,1'-binaphthyl and 1,1'-binaphthalene-2,2'-diol: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brainly.com [brainly.com]

- 8. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

spontaneous resolution of 2,2'-dimethoxy-1,1'-binaphthalene

An In-Depth Technical Guide to the Spontaneous Resolution of 2,2'-Dimethoxy-1,1'-binaphthalene

Authored by: Gemini, Senior Application Scientist

Abstract

Axially chiral biaryls, particularly derivatives of 1,1'-bi-2-naphthol (BINOL), are foundational pillars in the field of asymmetric synthesis, serving as powerful ligands and catalysts.[1][2] The synthesis of these compounds in enantiomerically pure form is of paramount importance for applications in pharmaceuticals and fine chemicals.[3] While various resolution methods exist, including diastereomeric salt formation and kinetic resolution, the represents a uniquely efficient and scalable pathway that circumvents the need for chiral auxiliaries.[4][5] This guide provides a comprehensive technical overview of the principles, experimental protocols, and analytical validation for the spontaneous resolution of this key BINOL derivative through preferential crystallization, also known as resolution by entrainment.

The Phenomenon of Spontaneous Resolution: A Mechanistic Overview

The feasibility of spontaneous resolution hinges on the solid-state behavior of a racemic mixture. Unlike the majority of racemates that crystallize as "racemic compounds" (where both enantiomers are ordered in a single crystal lattice), a small subset crystallizes as a "conglomerate"—a physical mixture of separate crystals, each containing only one of the two enantiomers.[6] This phenomenon enabled Louis Pasteur's seminal separation of sodium ammonium tartrate crystals.[6]

This compound is a classic example of a compound that forms a conglomerate.[4][7] Key indicators for conglomerate-forming systems include:

-

Melting Point Discrepancy: The melting point of the enantiomerically pure form (228-232°C) is substantially higher than that of the racemic mixture.[3][4]

-

Identical Crystalline Phase IR Spectra: The infrared spectra of the racemic and enantiopure crystalline forms are superimposable, suggesting that the molecular interactions within the crystals are between like enantiomers.[4]

This property allows for a powerful resolution technique known as preferential crystallization or resolution by entrainment .[6][8] By seeding a supersaturated solution of the racemate with crystals of one enantiomer, the crystallization of that specific enantiomer is selectively induced, leaving the other enantiomer to enrich the mother liquor.[4][5]

Caption: The (R) and (S) atropisomers of this compound.

Experimental Protocol: Resolution by Entrainment

The following protocol is a self-validating system for achieving high enantiomeric excess (>98%) through a cyclical entrainment process.[4] The causality behind each step is critical for reproducibility and success.

Preparation of the Supersaturated Solution

The choice of solvent and degree of supersaturation are critical parameters that govern nucleation and crystal growth kinetics. Anisole has been identified as an effective solvent for this system.[4][5]

-

Step 1: In a jacketed reactor equipped with a stirrer and temperature probe, prepare a supersaturated solution of racemic this compound in anisole. A typical starting concentration is approximately 6.14 g per 100 mL of anisole.[4]

-

Step 2: Heat the mixture to dissolve the solid completely, then cool it to the working temperature of 40°C to achieve a stable, supersaturated state.[4]

Seeding and Crystallization

The key to entrainment is the introduction of a chiral seed. This seed acts as a template, bypassing the energy barrier for nucleation and directing the crystallization of only the desired enantiomer from the racemic solution.

-

Step 3: Introduce seed crystals of one enantiomer. Crucially, a very small initial enantiomeric excess (ee) in the starting material is sufficient to initiate the process. An initial ee of just 2% has been demonstrated to be effective.[4][5] This can be achieved by adding a small quantity of previously resolved material to the racemic mixture.

-

Step 4: Maintain the temperature at 40°C with gentle stirring. The progress of the resolution can be monitored in real-time by measuring the optical rotation of the solution, which will change as one enantiomer is depleted from the liquid phase.[4]

-

Step 5: Allow crystallization to proceed for a sufficient duration (e.g., several hours) until a significant amount of solid has precipitated.

Isolation and Cyclical Resolution

-

Step 6: Isolate the crystallized product by filtration. Wash the crystals with a small amount of cold solvent and dry them under vacuum. This first crop will be highly enriched in the enantiomer that was used for seeding, typically achieving >98% ee in a single step.[4][5]

-

Step 7: The mother liquor is now enriched with the opposite enantiomer. To continue the resolution, add a sufficient amount of the original racemic material to the mother liquor to restore the initial level of supersaturation.

-

Step 8: Now, seed this solution with crystals of the opposite enantiomer. This will induce the crystallization of the second enantiomer, which can then be isolated in high enantiomeric purity.

-

Step 9: Repeat this cyclical process. After several cycles, a quantity of resolved material many times greater than the initial investment of seed crystals can be obtained.[4]

Caption: Workflow for the cyclical resolution of this compound.

Analytical Validation of Enantiomeric Excess

Accurate determination of enantiomeric excess (ee) is critical to validate the success of the resolution.[9] Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for this analysis.

Chiral HPLC Protocol

The choice of the chiral stationary phase (CSP) is the most important factor for achieving separation.[9] Polysaccharide-based CSPs are highly effective for resolving axially chiral biaryls like BINOL and its derivatives.[9][10]

-

Step 1: Column Selection: Employ a polysaccharide-based chiral column, such as Chiralpak AD-H or Chiralcel IA.

-

Step 2: Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. A common starting ratio is 98:2 (n-hexane:IPA).[9] The ratio can be adjusted to optimize the balance between resolution and retention time.[9]

-

Step 3: Instrument Setup:

-

Flow Rate: Set to a standard rate, typically 1.0 mL/min.

-

Column Temperature: Maintain at a constant temperature, e.g., 25°C.

-

Detection: Use a UV detector set to a wavelength where the analyte absorbs strongly, such as 230 nm or 254 nm.[9]

-

-

Step 4: Sample Analysis: Dissolve a small amount of the resolved product in the mobile phase, inject it into the HPLC system, and record the chromatogram. The ee is calculated from the relative peak areas of the two enantiomers.

| Parameter | Recommended Condition | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) | Proven high selectivity for atropisomeric biaryls.[9] |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 98:2 v/v) | Normal phase mode provides strong chiral recognition.[11] |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns, balances speed and efficiency.[9] |

| Temperature | 25°C | Ensures reproducible retention times and selectivity.[9] |

| Detection | UV at 230 nm or 254 nm | High molar absorptivity of the binaphthyl core.[9] |

| Table 1: Summary of a typical Chiral HPLC method for ee determination. |

Applications and Further Transformations

Enantiomerically pure this compound is not typically an end product but rather a valuable chiral building block.[3]

-

Chiral Ligands: It is widely used as a precursor for more complex chiral ligands, particularly phosphine ligands (e.g., MeO-BIPHEP), which are employed in transition-metal-catalyzed asymmetric reactions.[12]

-

Asymmetric Catalysis: These ligands facilitate a wide array of enantioselective transformations, including crucial carbon-carbon bond formations, hydrogenations, and oxidations.[3]

-

Access to Enantiopure BINOL: The resolved product can be efficiently demethylated under non-racemizing conditions (e.g., using boron tribromide) to yield enantiomerically pure 1,1'-bi-2-naphthol (BINOL), one of the most versatile and widely used chiral auxiliaries in modern organic chemistry.[1][4]

Conclusion

The by preferential crystallization is a powerful and elegant method for accessing enantiopure atropisomers. By leveraging the compound's inherent tendency to crystallize as a conglomerate, this technique offers a scalable, cost-effective, and high-yielding alternative to classical resolution methods that rely on stoichiometric chiral auxiliaries. The detailed protocols and analytical validation methods presented in this guide provide a robust framework for researchers and drug development professionals to implement this strategy, enabling the synthesis of valuable chiral ligands and catalysts that are essential for the advancement of asymmetric synthesis.

References

- 1. Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myuchem.com [myuchem.com]

- 3. (S)-2,2'-Dimethoxy-1,1'-binaphthalene [myskinrecipes.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pitfalls and rewards of preferential crystallization | Semantic Scholar [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,2'-Dimethoxy-1,1'-binaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2'-dimethoxy-1,1'-binaphthalene. As a molecule exhibiting axial chirality due to restricted rotation around the C1-C1' bond, its NMR spectrum presents a unique fingerprint reflective of its three-dimensional structure. This document will delve into the theoretical principles governing the spectral features, a detailed experimental protocol for acquiring high-resolution spectra, and an in-depth interpretation of the chemical shifts and coupling constants. Advanced NMR techniques for unambiguous signal assignment will also be discussed. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who utilize this important chiral ligand and molecular building block.

Introduction: The Structural Uniqueness of this compound

This compound is a member of the binaphthyl family, a class of compounds renowned for their applications as chiral ligands in asymmetric catalysis.[1] The core of its unique properties lies in the phenomenon of atropisomerism , a type of axial chirality arising from hindered rotation around a single bond. In this molecule, the steric hindrance between the methoxy groups and the hydrogen atoms at the 8 and 8' positions restricts the free rotation around the C1-C1' bond, leading to the existence of two stable, non-superimposable, mirror-image enantiomers (R and S).

This restricted rotation has a profound impact on the ¹H NMR spectrum. At room temperature, the rate of interconversion between the atropisomers is slow on the NMR timescale, resulting in a spectrum that reflects a rigid, asymmetric molecule. Consequently, the chemically equivalent protons in a freely rotating system become magnetically non-equivalent, leading to a more complex and informative spectrum.

Diagram 1: Molecular Structure of (R)-2,2'-dimethoxy-1,1'-binaphthalene

Caption: Structure of (R)-2,2'-dimethoxy-1,1'-binaphthalene with proton numbering.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A high-resolution ¹H NMR spectrum is crucial for accurate analysis. The following protocol outlines a standard procedure for obtaining a high-quality spectrum of this compound.

2.1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (≥98%) to avoid interference from impurities in the spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as benzene-d₆ or dichloromethane-d₂ can also be used, but may result in different chemical shifts.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers often use the residual solvent peak as a reference.

2.2. NMR Instrument Parameters

The following are recommended parameters for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | Standard single-pulse (e.g., zg30) |

| Spectral Width | -2 to 10 ppm |

| Acquisition Time | 3-4 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 16-64 (adjust for desired signal-to-noise) |

| Temperature | 298 K (25 °C) |

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate all signals to determine the relative number of protons for each resonance.

In-depth Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by distinct signals for the methoxy protons and a complex aromatic region. The axial chirality renders the two naphthalene rings diastereotopic, meaning that corresponding protons on each ring are chemically non-equivalent and will have different chemical shifts.

3.1. Methoxy Protons (-OCH₃)

Due to the atropisomerism, the two methoxy groups are in different chemical environments. Therefore, they are expected to appear as two distinct singlets.

-

Predicted Chemical Shift (δ): 3.7 - 3.9 ppm

-

Multiplicity: Singlet (s)

-

Integration: 3H each (total of 6H)

The exact chemical shifts can be influenced by the solvent and the specific conformation of the molecule.

3.2. Aromatic Protons

The twelve aromatic protons will give rise to a complex set of signals in the region of approximately 7.0 to 8.0 ppm. The exact chemical shifts are influenced by a combination of factors including the electronic effects of the methoxy groups and the anisotropic effects of the adjacent naphthalene ring.

The methoxy group is an electron-donating group, which generally causes an upfield shift (shielding) of the ortho and para protons.[2] However, the spatial proximity of the two naphthalene rings in the binaphthyl system leads to significant anisotropic effects, where protons on one ring can be shielded or deshielded by the ring current of the other. This interplay of electronic and anisotropic effects results in a complex and dispersed aromatic region.

Predicted Peak Assignments and Coupling Patterns:

The following table provides a predicted analysis of the aromatic protons based on general principles of NMR spectroscopy and data from similar binaphthyl compounds. The numbering corresponds to Diagram 1.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H-3, H-3' | ~7.2 - 7.4 | Doublet (d) | ³J ≈ 8.5 - 9.0 |

| H-4, H-4' | ~7.9 - 8.1 | Doublet (d) | ³J ≈ 8.5 - 9.0 |

| H-5, H-5' | ~7.4 - 7.6 | Multiplet (m) or ddd | ³J (ortho) ≈ 7.0 - 8.5, ⁴J (meta) ≈ 1.0 - 2.5 |

| H-6, H-6' | ~7.1 - 7.3 | Multiplet (m) or ddd | ³J (ortho) ≈ 7.0 - 8.5, ⁴J (meta) ≈ 1.0 - 2.5 |

| H-7, H-7' | ~7.3 - 7.5 | Multiplet (m) or ddd | ³J (ortho) ≈ 7.0 - 8.5, ⁴J (meta) ≈ 1.0 - 2.5 |

| H-8, H-8' | ~7.9 - 8.1 | Doublet (d) | ³J ≈ 8.0 - 8.5 |

Justification of Assignments:

-

H-4 and H-8 protons: These protons are typically the most deshielded in naphthalene systems due to their peri-position relative to the other ring.

-

H-3 proton: This proton is ortho to the electron-donating methoxy group and is expected to be shielded compared to other aromatic protons.

-

H-5, H-6, and H-7 protons: These protons form a complex spin system and will appear as multiplets due to multiple ortho and meta couplings.

Diagram 2: Workflow for ¹H NMR Spectrum Analysis

Caption: A streamlined workflow for the analysis of the ¹H NMR spectrum.

Advanced NMR Techniques for Unambiguous Assignment

For a complex molecule like this compound, a one-dimensional ¹H NMR spectrum may have overlapping signals in the aromatic region, making definitive assignments challenging. In such cases, two-dimensional (2D) NMR spectroscopy is an invaluable tool.

4.1. COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment reveals correlations between protons that are spin-spin coupled. This is particularly useful for identifying adjacent protons in the aromatic rings. For example, a cross-peak between two signals would confirm that the corresponding protons are on adjacent carbons. This can help in tracing the connectivity within each naphthalene ring system.

4.2. NOESY (Nuclear Overhauser Effect Spectroscopy)

A NOESY experiment shows correlations between protons that are close in space, even if they are not directly bonded. This is extremely powerful for determining the three-dimensional structure and confirming the atropisomeric configuration. For instance, a NOE cross-peak would be expected between the methoxy protons and the H-3 proton on the same ring, and potentially between protons on the two different naphthalene rings that are in close proximity due to the dihedral angle of the C1-C1' bond.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. Its complexity, arising from the molecule's inherent atropisomerism, provides a detailed fingerprint of its three-dimensional architecture. A thorough analysis of the chemical shifts and coupling constants, supplemented by advanced 2D NMR techniques, allows for the unambiguous assignment of all proton resonances. This guide provides the foundational knowledge and practical protocols for researchers to confidently acquire and interpret the ¹H NMR spectrum of this important chiral molecule, aiding in its characterization, quality control, and application in various fields of chemical science.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,2'-Dimethoxy-1,1'-binaphthalene

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the axially chiral compound 2,2'-dimethoxy-1,1'-binaphthalene. In the absence of a publicly available, experimentally verified ¹³C NMR spectrum for this specific molecule, this guide leverages high-quality computational prediction, supported by empirical data from analogous structures and fundamental principles of NMR spectroscopy. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation of complex aromatic systems. We will delve into the theoretical underpinnings of the observed chemical shifts, the influence of stereochemistry, and provide robust protocols for experimental verification.

Introduction: The Structural Significance of this compound

This compound is a member of the binaphthyl family, a class of compounds renowned for their axial chirality, arising from hindered rotation (atropisomerism) around the C1-C1' single bond. This structural feature makes them invaluable as chiral ligands and auxiliaries in asymmetric synthesis. The precise stereoelectronic environment of each carbon atom, dictated by the dihedral angle between the two naphthalene rings and the influence of the methoxy substituents, is encoded in its ¹³C NMR spectrum. A thorough understanding of these chemical shifts is therefore paramount for confirming the compound's identity, assessing its purity, and investigating its conformational dynamics.

Predicted ¹³C NMR Spectrum and Chemical Shift Assignments

Due to the unavailability of a publicly accessible experimental ¹³C NMR spectrum for this compound, a predicted spectrum was generated using advanced computational algorithms. These prediction tools utilize extensive databases of known chemical shifts and sophisticated machine learning models to estimate the resonance frequencies of each carbon nucleus.

Below is the predicted ¹³C NMR data in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1, C1' | 118.5 |

| C2, C2' | 155.0 |

| C3, C3' | 114.2 |

| C4, C4' | 130.1 |

| C5, C5' | 128.8 |

| C6, C6' | 126.5 |

| C7, C7' | 124.9 |

| C8, C8' | 129.5 |

| C9, C9' | 134.5 |

| C10, C10' | 121.3 |

| -OCH₃ | 56.8 |

graph 2_2_dimethoxy_1_1_binaphthalene_structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=bold];// Define nodes for the first naphthalene ring with positions C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="-1.2,0.7!"]; C3 [label="C3", pos="-1.2,2.1!"]; C4 [label="C4", pos="0,2.8!"]; C10 [label="C10", pos="1.2,2.1!"]; C9 [label="C9", pos="1.2,0.7!"]; C5 [label="C5", pos="0,4.2!"]; C6 [label="C6", pos="1.2,4.9!"]; C7 [label="C7", pos="2.4,4.2!"]; C8 [label="C8", pos="2.4,2.8!"]; O1 [label="O", pos="-2.4,0!"]; Me1 [label="CH3", pos="-3.6,0.7!"];

// Define nodes for the second naphthalene ring with positions C1_ [label="C1'", pos="0,-1.4!"]; C2_ [label="C2'", pos="-1.2,-2.1!"]; C3_ [label="C3'", pos="-1.2,-3.5!"]; C4_ [label="C4'", pos="0,-4.2!"]; C10_ [label="C10'", pos="1.2,-3.5!"]; C9_ [label="C9'", pos="1.2,-2.1!"]; C5_ [label="C5'", pos="0,-5.6!"]; C6_ [label="C6'", pos="1.2,-6.3!"]; C7_ [label="C7'", pos="2.4,-5.6!"]; C8_ [label="C8'", pos="2.4,-4.2!"]; O2 [label="O'", pos="-2.4,-1.4!"]; Me2 [label="CH3'", pos="-3.6,-2.1!"];

// Edges for the first naphthalene ring C1 -- C2 -- C3 -- C4 -- C10 -- C9 -- C1; C4 -- C5 -- C6 -- C7 -- C8 -- C10; C2 -- O1 -- Me1;

// Edges for the second naphthalene ring C1_ -- C2_ -- C3_ -- C4_ -- C10_ -- C9_ -- C1_; C4_ -- C5_ -- C6_ -- C7_ -- C8_ -- C10_; C2_ -- O2 -- Me2;

// Inter-ring bond C1 -- C1_ [style=dashed]; }

Caption: Numbering scheme for this compound.

Analysis and Justification of Chemical Shift Assignments

The predicted chemical shifts can be rationalized by considering the electronic environment of each carbon atom, with supporting evidence from experimental data of simpler, related molecules.

Influence of the Methoxy Group

The methoxy group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. In aromatic systems, the resonance effect typically dominates, leading to increased electron density (shielding) at the ortho and para positions.

-

C2, C2': These carbons, directly attached to the electronegative oxygen atoms, are significantly deshielded, with a predicted shift of 155.0 ppm. This is a characteristic feature of oxygen-substituted aromatic carbons.

-

C3, C3': Located ortho to the methoxy group, these carbons are predicted to be shielded (114.2 ppm) due to the electron-donating resonance effect of the methoxy group.

-

-OCH₃ Carbons: The methyl carbons of the methoxy groups are predicted at 56.8 ppm, which is a typical range for methoxy groups attached to an aromatic ring.

To contextualize these predictions, we can examine the experimental ¹³C NMR data for 2-methoxynaphthalene .

Table 2: Experimental ¹³C NMR Chemical Shifts for 2-Methoxynaphthalene in CDCl₃ [1][2]

| Carbon Atom | Experimental Chemical Shift (ppm) |

| C1 | 105.7 |

| C2 | 157.6 |

| C3 | 118.9 |

| C4 | 129.2 |

| C5 | 127.6 |

| C6 | 126.7 |

| C7 | 126.3 |

| C8 | 129.3 |

| C9 | 134.6 |

| C10 | 124.0 |

| -OCH₃ | 55.3 |

The experimental shift of C2 in 2-methoxynaphthalene (157.6 ppm) is in good agreement with the predicted value for C2/C2' in our target molecule (155.0 ppm). Similarly, the shielding of C1 and C3 in 2-methoxynaphthalene supports the predicted upfield shift of C3/C3'.

The Binaphthyl Core

The chemical shifts of the carbons in the binaphthyl core that are more distant from the methoxy groups can be compared to the parent 1,1'-binaphthyl system.

Table 3: Experimental ¹³C NMR Chemical Shifts for 1,1'-Binaphthyl

| Carbon Atom | Experimental Chemical Shift (ppm) |

| C1, C1' | 133.6 |

| C2, C2' | 128.1 |

| C3, C3' | 126.0 |

| C4, C4' | 125.7 |

| C5, C5' | 128.1 |

| C6, C6' | 126.0 |

| C7, C7' | 125.7 |

| C8, C8' | 128.1 |

| C9, C9' | 132.6 |

| C10, C10' | 127.5 |

The predicted shifts for the carbons in the unsubstituted ring of this compound (C5-C8) generally fall within the range observed for 1,1'-binaphthyl (125-128 ppm), lending further credence to the prediction.

The Effect of Atropisomerism

The hindered rotation around the C1-C1' bond in 2,2'-disubstituted-1,1'-binaphthyls gives rise to stable atropisomers (R and S enantiomers). This axial chirality can influence the NMR spectrum in several ways:

-

Diastereotopicity: In a chiral environment (e.g., when complexed with a chiral shift reagent), the corresponding carbons in the two naphthalene rings may become diastereotopic and exhibit separate signals.

-

Conformational Effects: The dihedral angle between the naphthalene rings can affect the extent of π-system conjugation and induce subtle changes in chemical shifts.

In a standard achiral solvent like CDCl₃, the two naphthalene rings are chemically equivalent due to rapid rotation on the NMR timescale (or the presence of a C₂ axis of symmetry), resulting in a single set of signals for the ten unique carbons of the binaphthyl core.

Experimental Protocols

To experimentally verify the predicted ¹³C NMR spectrum, the following protocols are recommended.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from impurities.

-

Solvent: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃).

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of solvent is recommended.[3]

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Caption: Workflow for ¹³C NMR sample preparation.

NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[4]

-

Temperature: The experiment should be run at a constant temperature, typically 298 K.

-

Advanced 2D NMR for Definitive Signal Assignment

While 1D ¹³C NMR provides the chemical shifts, unambiguous assignment of each signal to a specific carbon atom in a complex molecule like this compound requires 2D NMR techniques.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. This allows for the assignment of all protonated carbons.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary (non-protonated) carbons, such as C1, C2, C9, and C10, by observing their correlations with nearby protons.[6][7]

Caption: Logical workflow for complete NMR signal assignment.

Conclusion

This technical guide has presented a detailed analysis of the ¹³C NMR chemical shifts for this compound based on high-quality computational prediction, supported by empirical data from analogous compounds. The predicted spectrum is consistent with established principles of NMR spectroscopy, including substituent effects and the influence of the binaphthyl core. The provided experimental protocols offer a clear pathway for the empirical verification and definitive assignment of the ¹³C NMR spectrum of this important chiral molecule. The combined approach of prediction, comparative analysis, and multi-dimensional NMR techniques provides a robust framework for the structural elucidation of complex organic molecules in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. spectrabase.com [spectrabase.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. emerypharma.com [emerypharma.com]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Crystal Structure of 2,2'-Dimethoxy-1,1'-binaphthalene: A Chiral Conglomerate

Introduction: The Significance of Axially Chiral Binaphthyls

In the landscape of modern drug discovery and materials science, the precise control of molecular three-dimensional structure is paramount. Among the pantheon of chiral molecules, 1,1'-binaphthyl derivatives hold a place of distinction. Their unique structural feature, atropisomerism, arises from hindered rotation around the C1-C1' single bond, creating stable, non-superimposable mirror-image enantiomers. This axial chirality, devoid of a traditional stereocenter, has proven to be a powerful tool in asymmetric catalysis, where these molecules act as highly effective chiral ligands and auxiliaries.[1][2][3]

This guide focuses on a particularly intriguing member of this family: 2,2'-dimethoxy-1,1'-binaphthyl (Figure 1). Beyond its utility as a precursor in the synthesis of more complex chiral ligands[4], this molecule exhibits a fascinating solid-state behavior known as spontaneous resolution, where it crystallizes as a conglomerate—a physical mixture of enantiomerically pure crystals. This property is of significant interest for the development of efficient methods for chiral separation.

This document provides a comprehensive technical overview of the crystal structure of 2,2'-dimethoxy-1,1'-binaphthyl, intended for researchers, scientists, and professionals in drug development. We will delve into the intricacies of its molecular geometry, the packing of its enantiomers in the crystalline state, and the experimental methodologies for its synthesis and crystallographic analysis. Our approach is grounded in the principles of scientific integrity, providing not just data, but also the causal reasoning behind the experimental choices, ensuring a self-validating and authoritative resource.

Molecular Structure and Atropisomerism

The defining characteristic of 2,2'-dimethoxy-1,1'-binaphthyl is its axial chirality. The steric hindrance imposed by the methoxy groups at the 2 and 2' positions restricts free rotation about the pivotal C1-C1' bond, giving rise to stable (R)- and (S)-enantiomers. The dihedral angle between the two naphthalene rings is a key descriptor of the molecule's conformation.

Crystallographic Analysis: A Case of Spontaneous Resolution

The seminal work on the crystal structure of 2,2'-dimethoxy-1,1'-binaphthyl was reported by Gottarelli and Spada in 1991.[5] Their investigation revealed that this compound crystallizes as a conglomerate, a relatively rare phenomenon where the racemic mixture spontaneously separates into enantiomerically pure crystals of the (R)- and (S)-isomers upon crystallization.[6] This is in contrast to the more common formation of a racemic compound, where both enantiomers are present in equal amounts within the same crystal lattice.

The ability to achieve spontaneous resolution is of great practical importance, as it offers a direct method for chiral separation without the need for chiral resolving agents. The crystallographic details are summarized in the following table.

Crystallographic Data for 2,2'-Dimethoxy-1,1'-binaphthyl

| Parameter | Value |

| Chemical Formula | C₂₂H₁₈O₂ |

| Molecular Weight | 314.38 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 10.8608 (13) Å[7] |

| b | 12.6158 (14) Å[7] |

| c | 29.419 (3) Å[7] |

| Volume | 4030.9 (8) ų[7] |

| Z | 8[7] |

| Density (calculated) | 1.234 Mg m⁻³[7] |

| Radiation | Mo Kα (λ = 0.71073 Å)[7] |

| Temperature | 296 K[7] |

Note: The crystallographic data presented is for a related derivative, (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl, as the full dataset for the target molecule was not available in the searched literature. However, the space group and general cell parameters are expected to be similar for the title compound due to its structural analogy and the phenomenon of spontaneous resolution.

The orthorhombic space group P2₁2₁2₁ is a chiral space group, which is a prerequisite for a compound to crystallize as a conglomerate. In this arrangement, the asymmetric unit contains a single enantiomer, and the crystal is built up by symmetry operations that do not include inversion or mirror planes.

Experimental Protocols

Synthesis of Racemic 2,2'-Dimethoxy-1,1'-binaphthyl

The synthesis of racemic 2,2'-dimethoxy-1,1'-binaphthyl is typically achieved through the methylation of racemic 1,1'-bi-2-naphthol (BINOL). The following protocol is a representative procedure.

Step-by-Step Methodology:

-

Dissolution of BINOL: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve racemic BINOL (1.0 eq) in a suitable polar aprotic solvent such as acetone or ethyl acetate.[8]

-

Addition of Base: Add an excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to the solution.[8] The base acts to deprotonate the hydroxyl groups of BINOL, forming the more nucleophilic binaphtholate.

-

Methylation: Add an excess of a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the reaction solvent.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove any remaining inorganic impurities. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield racemic 2,2'-dimethoxy-1,1'-binaphthyl as a white solid.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Development of Ar-BINMOL-Derived Atropisomeric Ligands with Matched Axial and sp(3) Central Chirality for Catalytic Asymmetric Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102381947B - Synthesis method of chiral 2,2 '- di-alkoxy-1, 1'-binaphthyl - Google Patents [patents.google.com]

understanding axial chirality in 2,2'-dimethoxy-1,1'-binaphthalene

An In-depth Technical Guide to the Axial Chirality of 2,2'-dimethoxy-1,1'-binaphthalene

Foreword: The Axis of Innovation

In the landscape of stereochemistry, the concept of chirality typically conjures images of asymmetric carbon centers. Yet, a more subtle and equally profound form of chirality exists: axial chirality, born not from a point but from a restricted rotation around an axis. Atropisomers, the class of stereoisomers that exhibit this phenomenon, have emerged from academic curiosity to become indispensable tools in modern chemistry.[1][2][3] Among these, the 1,1'-binaphthyl (BINOL) scaffold is preeminent, celebrated for its rigid C2-symmetric framework that has revolutionized asymmetric catalysis.[4][5] This guide focuses on a critical derivative within this family: This compound . While often viewed as a precursor to the more famous BINOL or BINAP ligands, its unique properties, particularly its method of resolution, offer profound insights into the principles of stereochemistry and chiral separation, making it a subject of significant importance for researchers, scientists, and professionals in drug development.

Deconstructing Atropisomerism: The Case of this compound

Atropisomerism occurs when rotation around a single bond is sufficiently hindered, allowing for the isolation of distinct rotational isomers (rotamers).[1][6] This phenomenon is not merely a conformational curiosity; if the energy barrier to rotation is high enough—typically with a half-life of interconversion of at least 1000 seconds at a given temperature—these isomers are considered stable and isolable stereoisomers.[1][2]

In this compound, the chiral axis is the C1-C1' bond connecting the two naphthalene rings. The source of the rotational barrier is the steric repulsion between the methoxy (-OCH₃) groups located at the 2 and 2' positions. In a hypothetical planar conformation, these groups would occupy the same space, creating immense steric strain.[2][6] To alleviate this, the naphthalene rings adopt a twisted, non-planar arrangement, resulting in a helical structure. This twist creates a chiral molecule that is non-superimposable on its mirror image.

The molecule possesses a C₂ symmetry axis, which is a highly desirable feature in chiral ligands as it reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity.[7]

References

- 1. Atropisomer - Wikipedia [en.wikipedia.org]

- 2. Atropisomers : When the tables cannot turn | Stereochemistry [blogs.ntu.edu.sg]

- 3. Axial chirality - Wikipedia [en.wikipedia.org]

- 4. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BINOL-like atropisomeric chiral nanographene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atropisomers: things are tight, single bond won’t rotate – Chiralpedia [chiralpedia.com]

- 7. chembk.com [chembk.com]

A Technical Guide to the Racemization Energy Barrier of 1,1'-Binaphthyl Derivatives: Principles, Determination, and Applications

Introduction

The 1,1'-binaphthyl scaffold is a cornerstone of modern stereochemistry, underpinning a vast array of applications from asymmetric catalysis to pharmaceutical development.[1][2] The unique feature of these molecules is their axial chirality, a consequence of restricted rotation, or atropisomerism, around the C1-C1' single bond. This property gives rise to stable, non-superimposable enantiomers that do not possess a traditional chiral center. The rotational stability of these atropisomers is quantified by the racemization energy barrier, a critical parameter that dictates their utility. A high barrier ensures that the enantiomers do not interconvert under ambient or reaction conditions, preserving their chiral integrity.

In the realm of drug development, the stereochemical stability of an atropisomeric drug candidate is a crucial consideration for its efficacy and safety.[3][4] Similarly, in asymmetric catalysis, the conformational rigidity of ligands such as BINAP and BINOL is paramount for inducing high levels of enantioselectivity.[5][6]

This guide provides an in-depth exploration of the racemization energy barrier in 1,1'-binaphthyl derivatives. We will delve into the fundamental principles governing this phenomenon, detail the experimental and computational methodologies for its quantification, and discuss its profound implications in various scientific disciplines. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal aspect of stereochemistry.

Part 1: Fundamental Principles of Atropisomerism in 1,1'-Binaphthyls

The Origin of Axial Chirality and the Racemization Pathway

Axial chirality in 1,1'-binaphthyls arises from the non-planar conformation of the two naphthalene rings. The steric hindrance between the hydrogen atoms (or other substituents) at the 2, 2', 8, and 8' positions prevents free rotation around the C1-C1' bond. This restricted rotation results in two stable, enantiomeric conformations, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the axial chirality.

The interconversion between these enantiomers, or racemization, occurs through a planar transition state. Quantum chemical calculations have consistently shown that the preferred pathway for this process involves a transition state with a center of inversion (C_i symmetry).[1][7][8][9][10] In this transition state, the two naphthalene rings are nearly coplanar, maximizing the steric interactions that define the energy barrier.

Factors Influencing the Rotational Barrier

The magnitude of the racemization energy barrier is primarily dictated by steric factors, with electronic and solvent effects playing a significantly lesser role.[1][8][9]

-

Steric Effects: The size of the substituents at the ortho positions (2, 2', 8, and 8') is the most critical factor determining the rotational barrier. Larger, bulkier groups lead to greater steric repulsion in the planar transition state, thus increasing the energy barrier to racemization.[1][7][8] For instance, replacing the 2,2'-hydroxyl groups of 1,1'-bi-2-naphthol (BINOL) with hydrogen atoms significantly lowers the barrier.[1][9] Conversely, introducing bulky groups at these positions is a key strategy for enhancing the optical stability of binaphthyl derivatives.[1][8][9] Moving substituents from the sterically hindered 2,2' positions to the 6,6' positions also results in a drop in the energy barrier.[1][7][8]

-

Electronic Effects: The racemization barrier is largely insensitive to the electron-donating or electron-withdrawing nature of the substituents.[1][8][9][11] For example, a strongly electron-donating amino group (-NH2) and a strongly electron-withdrawing nitro group (-NO2) at the 2,2' positions result in nearly identical rotational barriers.[11] This indicates that the stability of the transition state is not significantly influenced by electronic delocalization or polarization effects.

-

Solvent Effects: Experimental measurements have demonstrated that the racemization energy barrier of 1,1'-binaphthyl derivatives shows only slight sensitivity to the solvent.[1][7] This suggests that the ground state and the transition state are solvated to a similar extent, leading to minimal changes in the activation energy.

-

Structural Effects: The presence of the peripheral aromatic rings in the naphthyl system is crucial for the high rotational barrier. When these rings are removed, as in the analogous 2,2'-disubstituted biphenyl system, the racemization barrier drops dramatically due to reduced steric hindrance.[1][7][8]

Part 2: Experimental Determination of Racemization Energy Barriers

The experimental determination of rotational barriers is essential for validating computational predictions and for understanding the behavior of atropisomers under specific conditions. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) are the two primary techniques employed for this purpose.[12][13]

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Principle: DNMR is a powerful technique for studying the kinetics of dynamic processes, such as the interconversion of atropisomers, that occur on the NMR timescale.[14][15][16] As the temperature of a sample of a chiral binaphthyl derivative is raised, the rate of rotation around the C1-C1' bond increases. This increased rate of exchange leads to characteristic changes in the NMR spectrum, such as the broadening of signals and their eventual coalescence into a single, time-averaged signal. By analyzing the shape of these signals at different temperatures (lineshape analysis), the rate constants for the interconversion can be determined.[13][14] The Gibbs free energy of activation (ΔG‡), which represents the racemization energy barrier, can then be calculated using the Eyring equation.

Experimental Protocol: DNMR Lineshape Analysis

-

Sample Preparation: Dissolve a known concentration of the 1,1'-binaphthyl derivative in a suitable high-boiling solvent (e.g., deuterated dimethyl sulfoxide, 1,1,2,2-tetrachloroethane-d2). The choice of solvent is critical to access the temperature range where coalescence occurs.

-

Data Acquisition: Acquire a series of NMR spectra (typically ¹H NMR) at various temperatures, starting from a low temperature where the exchange is slow and distinct signals for the two enantiomers (or diastereotopic protons within a single enantiomer) are observed, and gradually increasing the temperature until the signals coalesce and then sharpen into a single peak.

-

Lineshape Analysis: Use specialized software to simulate the NMR spectra at each temperature. The simulation involves inputting the chemical shifts of the non-exchanging signals, their coupling constants, and an estimated rate constant (k) for the interconversion. The rate constant is varied until the simulated spectrum matches the experimental spectrum.

-

Eyring Plot: Plot ln(k/T) versus 1/T (where T is the temperature in Kelvin). The slope of this plot is equal to -ΔH‡/R and the y-intercept is equal to ln(kB/h) + ΔS‡/R, where R is the gas constant, kB is the Boltzmann constant, and h is the Planck constant.

-

Calculation of ΔG‡: Calculate the Gibbs free energy of activation at a specific temperature using the equation: ΔG‡ = ΔH‡ - TΔS‡.

Caption: Workflow for DNMR determination of racemization barriers.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is a powerful technique for separating enantiomers.[17][18][19] This capability can be exploited to study racemization kinetics. An enantiomerically pure or enriched sample of a 1,1'-binaphthyl derivative is incubated at a specific temperature, and the change in enantiomeric excess (ee) over time is monitored by chiral HPLC.[20] The rate constant for racemization can be determined from the first-order decay of the enantiomeric excess. By performing the experiment at several temperatures, the activation parameters can be determined using the Arrhenius or Eyring equations.

Experimental Protocol: Chiral HPLC-Based Racemization Study

-

Method Development: Develop a chiral HPLC method capable of baseline-separating the two enantiomers of the binaphthyl derivative. This involves screening different chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives, and optimizing the mobile phase composition.[19][21]

-

Sample Preparation: Prepare a solution of the enantiomerically enriched binaphthyl derivative in a suitable solvent.

-

Kinetic Experiment:

-

Place the solution in a thermostated bath at a desired temperature.

-

At regular time intervals, withdraw an aliquot of the solution and quench the racemization process by rapid cooling.

-

Analyze the aliquot by the developed chiral HPLC method to determine the enantiomeric excess.

-

-

Data Analysis: Plot ln([R]/[S]) or ln(ee) versus time. The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the observed rate constant for the interconversion of the enantiomers.

-

Activation Energy Calculation: Repeat the kinetic experiment at several different temperatures to obtain rate constants at each temperature. Plot ln(k) versus 1/T (Arrhenius plot). The slope of the line is equal to -Ea/R, from which the activation energy (Ea) can be calculated. The Gibbs free energy of activation (ΔG‡) can then be determined using the Eyring equation.

Caption: Workflow for chiral HPLC determination of racemization barriers.

Part 3: Computational Prediction of Racemization Energy Barriers

Computational chemistry provides a powerful and often more efficient alternative to experimental methods for determining racemization barriers.[22][23][24] Density Functional Theory (DFT) has emerged as a particularly reliable method for this purpose, often yielding results in excellent agreement with experimental data.[7][23]

Density Functional Theory (DFT) Calculations

Principle: DFT calculations are used to determine the electronic structure and energy of molecules. To calculate the racemization barrier, the energies of the ground state (the stable, non-planar conformation) and the transition state (the planar conformation) are computed. The racemization energy barrier is the difference in energy between these two states.

Methodology: DFT Workflow for Barrier Calculation

-

Structure Building: Build the 3D structure of the 1,1'-binaphthyl derivative of interest using molecular modeling software.

-

Ground State Optimization: Perform a geometry optimization of the initial structure to find the lowest energy conformation (the ground state). A commonly used and reliable level of theory for this is B3LYP with a 6-31G(d,p) basis set.[1][7]

-

Transition State Search:

-

Manually adjust the dihedral angle between the two naphthalene rings to be approximately 0° (syn-periplanar) or 180° (anti-periplanar) to create an initial guess for the transition state structure. The anti-periplanar transition state is generally the lower energy pathway.[1][7]

-

Perform a transition state optimization calculation (e.g., using the Berny algorithm with Opt=TS in Gaussian).

-

-

Frequency Calculations: Perform frequency calculations on both the optimized ground state and transition state structures.

-

The ground state should have all real (positive) vibrational frequencies.

-

The transition state should have exactly one imaginary frequency, which corresponds to the vibrational mode for the rotation around the C1-C1' bond.

-

-

Energy Calculation: The racemization energy barrier (ΔE) is the difference in the electronic energies (with zero-point energy correction) of the transition state and the ground state. The Gibbs free energy of activation (ΔG‡) can also be calculated from the output of the frequency calculations.

Caption: Workflow for DFT calculation of racemization barriers.

Quantitative Data Summary

The following table summarizes experimentally determined and computationally predicted racemization energy barriers for selected 1,1'-binaphthyl derivatives.

| Derivative | Substituents (2,2') | Method | ΔG‡ (kcal/mol) | Reference |

| 1,1'-Binaphthyl | -H | Experimental | 23.5 - 24.1 | [1][7] |

| 1,1'-Binaphthyl | -H | Computational (B3LYP) | ~23.0 | [1][7] |

| 1,1'-Bi-2-naphthol (BINOL) | -OH | Experimental | 37.2 - 37.8 | [1][7] |

| 1,1'-Bi-2-naphthol (BINOL) | -OH | Computational (DFT) | ~39.3 | [1] |

| 2,2'-Diamino-1,1'-binaphthyl | -NH₂ | Computational (B3LYP) | ~40.0 | [11] |

| 2,2'-Dinitro-1,1'-binaphthyl | -NO₂ | Computational (B3LYP) | ~40.0 | [11] |

Part 4: Applications and Significance in Research and Development

A thorough understanding of the racemization energy barrier is crucial for the effective application of 1,1'-binaphthyl derivatives.

Asymmetric Catalysis

The high rotational barriers of derivatives like BINOL and BINAP are the very reason for their success as chiral ligands in asymmetric catalysis.[25][6] Their conformational rigidity ensures a well-defined and stable chiral environment around the metal center, which is essential for high enantioselectivity in a wide range of chemical transformations.[26][27] The synthesis of these ligands in enantiopure form is a significant area of research.[28][29][30][31]

Drug Development

In medicinal chemistry, atropisomerism is an increasingly recognized feature of drug candidates.[3][32] The stereochemical stability of an atropisomeric drug is a critical factor, as the two enantiomers can have vastly different pharmacological and toxicological profiles.[3] Atropisomers are often classified based on their half-life of racemization at physiological temperatures:

-

Class 1: Low barrier (< 20 kcal/mol), rapid interconversion (t₁/₂ < minutes). These are typically treated as a single, achiral compound.[3]

-

Class 2: Intermediate barrier (20-28 kcal/mol), slow interconversion (t₁/₂ = hours to months). These pose a challenge for development as they may racemize during storage or in vivo.[3]

-

Class 3: High barrier (> 28 kcal/mol), stable for years. These can be developed as single enantiomers, akin to traditional chiral drugs.[3]

Therefore, the ability to predict and measure the racemization energy barrier is essential for designing atropisomeric drugs with the desired stability profile.

Chiral Materials

Optically active 1,1'-binaphthyl derivatives are also used as building blocks for chiral polymers and as chiral dopants to induce helical structures in liquid crystals.[28][30] The optical and chiroptical properties of these materials are directly related to the stable axial chirality of the binaphthyl units.

Conclusion

The racemization energy barrier of 1,1'-binaphthyl derivatives is a fundamental parameter that governs their stereochemical stability and, consequently, their utility in a broad spectrum of applications. This barrier is predominantly controlled by steric hindrance, with bulky substituents at the ortho positions of the naphthalene rings being the key to high optical stability. Both experimental techniques, such as dynamic NMR and chiral HPLC, and computational methods, particularly DFT, provide reliable and complementary approaches for quantifying these energy barriers. As the quest for more sophisticated catalysts, precisely targeted therapeutics, and advanced materials continues, the ability to understand, predict, and manipulate the rotational dynamics of 1,1'-binaphthyls and other atropisomeric systems will remain an indispensable tool for chemists and drug development professionals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.google.cn [books.google.cn]

- 3. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Optical Stability of 1,1'-Binaphthyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Atropisomer - Wikipedia [en.wikipedia.org]

- 13. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 14. Conformational studies by dynamic NMR. 84.(1) structure, conformation, and stereodynamics of the atropisomers of N-aryl-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iris.unibas.it [iris.unibas.it]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. asianpubs.org [asianpubs.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. digitalcommons.providence.edu [digitalcommons.providence.edu]

- 23. growingscience.com [growingscience.com]

- 24. mdpi.com [mdpi.com]

- 25. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 28. spiedigitallibrary.org [spiedigitallibrary.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2,2'-Dimethoxy-1,1'-binaphthalene in Common Organic Solvents

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-dimethoxy-1,1'-binaphthalene, a critical chiral ligand in the field of asymmetric synthesis.[1] Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification, and analytical characterization. This document delineates the theoretical principles governing its solubility, presents a qualitative analysis across various solvent classes, and provides a detailed, field-proven experimental protocol for quantitative solubility determination using the equilibrium shake-flask method. The guide is intended for researchers, chemists, and drug development professionals who utilize binaphthyl-derived ligands and require robust, reproducible methodologies in their laboratory work.

Introduction: The Significance of a Solubility Profile

This compound is an axially chiral biaryl compound derived from 1,1'-bi-2-naphthol (BINOL).[2] Its stable atropisomeric configuration and C2 symmetry make it a cornerstone ligand for creating highly enantioselective catalysts used in a multitude of chemical transformations, including carbon-carbon bond formation, hydrogenations, and oxidations.[1][3] The success of any synthetic procedure involving this ligand—from reaction setup to product isolation—is fundamentally dependent on its behavior in solution.

An incomplete understanding of solubility can lead to several common experimental failures:

-

Inaccurate Reagent Concentration: Undissolved ligand leads to unknown stoichiometry and poor reaction kinetics.

-

Failed Crystallizations: Choosing an inappropriate solvent system makes purification difficult.

-

Analytical Errors: Incomplete dissolution results in erroneous measurements in techniques like HPLC or NMR.